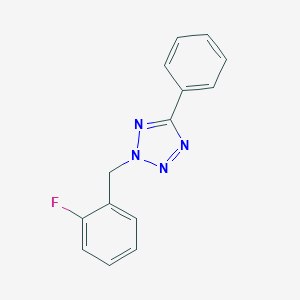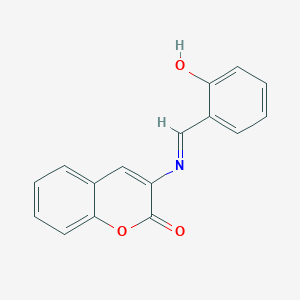![molecular formula C20H19F3N2OS B224021 2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B224021.png)
2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as PTZ and is a derivative of phenothiazine. PTZ has been found to have a variety of applications in the field of neuroscience and has been used to study the mechanisms of action of certain drugs and neurotransmitters.
作用機序
The mechanism of action of PTZ is not fully understood, but it is believed to involve the modulation of GABA and glutamate neurotransmission. PTZ has been found to increase the release of glutamate and decrease the release of GABA, leading to the induction of seizures.
Biochemical and Physiological Effects:
PTZ has been found to have a variety of biochemical and physiological effects, including the induction of seizures, the modulation of neurotransmitter release, and the activation of certain ion channels in the brain. PTZ has also been shown to have anxiogenic effects in animal models.
実験室実験の利点と制限
One advantage of using PTZ in lab experiments is its ability to induce seizures in animal models, which can be used to study the mechanisms of action of certain drugs and neurotransmitters. However, PTZ is not without its limitations. One limitation is that the induction of seizures can be variable and inconsistent, making it difficult to replicate results.
将来の方向性
There are several future directions for the use of PTZ in scientific research. One area of interest is the study of the effects of PTZ on the gut-brain axis. Another area of interest is the use of PTZ in the development of new anticonvulsant drugs. Additionally, PTZ may be used to study the effects of drugs on neuroinflammation and oxidative stress in the brain.
In conclusion, PTZ is a unique chemical compound that has been widely used in scientific research for its ability to induce seizures in animal models. PTZ has a variety of applications in the field of neuroscience and has been used to study the mechanisms of action of certain drugs and neurotransmitters. While PTZ has its advantages and limitations, it remains an important tool for scientists studying the central nervous system.
合成法
The synthesis of PTZ involves the reaction of 2-(piperidin-1-yl)ethanone with 2-(trifluoromethyl)phenothiazine in the presence of a catalyst. The resulting compound is then purified using various methods such as column chromatography and recrystallization.
科学的研究の応用
PTZ has been widely used in scientific research for its ability to induce seizures in animal models. This property has been used to study the mechanisms of action of certain drugs and neurotransmitters, such as GABA and glutamate. PTZ has also been used to study the effects of various drugs on the central nervous system, including anticonvulsants and anxiolytics.
特性
製品名 |
2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone |
|---|---|
分子式 |
C20H19F3N2OS |
分子量 |
392.4 g/mol |
IUPAC名 |
2-piperidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C20H19F3N2OS/c21-20(22,23)14-8-9-18-16(12-14)25(15-6-2-3-7-17(15)27-18)19(26)13-24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChIキー |
QXGFWXTXJVMYCN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
正規SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)





![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)






![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)